molecular formula C9H12N2 B6269433 rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis CAS No. 57432-87-8

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis

Cat. No.: B6269433
CAS No.: 57432-87-8
M. Wt: 148.2
InChI Key:
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Description

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis is a chiral diamine compound with significant importance in organic synthesis and medicinal chemistry. This compound features a bicyclic structure with two chiral centers, making it an interesting subject for stereochemical studies and applications.

Scientific Research Applications

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of chiral compounds can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with a specific chiral compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis typically involves the reduction of the corresponding diketone or diimine precursors. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-1,2-dione using a chiral catalyst to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and a suitable chiral catalyst. The reaction conditions are optimized to ensure high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding imines or diketones.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

  • Oxidation products include imines and diketones.
  • Reduction products are saturated amines.
  • Substitution products vary depending on the nucleophile used.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
  • rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis

Comparison: rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis is unique due to its bicyclic structure and the presence of two chiral centers, which provide distinct stereochemical properties

Properties

CAS No.

57432-87-8

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

90

Origin of Product

United States

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